
2-Chloro-6-fluorobenzyl bromide
Overview
Description
2-Chloro-6-fluorobenzyl bromide (CAS No. 68220-26-8) is a halogenated aromatic compound with the molecular formula C₇H₅BrClF and a molecular weight of 223.47 g/mol. Structurally, it features a benzene ring substituted with a bromomethyl group (-CH₂Br) at position 1, a chlorine atom at position 2, and a fluorine atom at position 6 (IUPAC name: 2-(bromomethyl)-1-chloro-3-fluorobenzene) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluorobenzyl bromide typically involves the bromination of 2-Chloro-6-fluorotoluene. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified by distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluorobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted benzyl derivatives.
Oxidation: The compound can be oxidized to form 2-Chloro-6-fluorobenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Various substituted benzyl derivatives.
Oxidation: 2-Chloro-6-fluorobenzaldehyde.
Reduction: 2-Chloro-6-fluorotoluene.
Scientific Research Applications
Pharmaceutical Applications
One of the primary uses of 2-chloro-6-fluorobenzyl bromide is in the synthesis of pharmaceutical compounds. Its unique halogen substitutions enhance biological activity, making it an important intermediate in drug development.
Case Study: Synthesis of Targeted Receptor Agents
Recent studies have demonstrated that this compound is crucial in synthesizing agents that target specific receptors in the human body. For instance, research has indicated its role in developing selective inhibitors for receptor-interacting protein 1 (RIP1), which is implicated in systemic inflammatory response syndrome .
Organic Synthesis
In organic chemistry, this compound is frequently used to introduce benzyl groups into various molecular structures. This capability facilitates the construction of more complex molecules through multiple reaction pathways.
Data Table: Common Reactions Involving this compound
Reaction Type | Description | Example Products |
---|---|---|
Nucleophilic Substitution | Acts as a bromine source for nucleophiles | Benzyl ethers, amines |
Coupling Reactions | Participates in cross-coupling reactions | Biaryl compounds |
Material Science
The compound is also applied in material science for developing advanced materials such as polymers and resins. Its properties can significantly enhance the durability and chemical resistance of these materials.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer formulations can improve thermal stability and mechanical properties, making it a valuable additive in high-performance materials .
Agricultural Chemicals
In agriculture, this compound contributes to formulating effective pesticides and herbicides. Its ability to modify biological activity makes it suitable for developing agrochemicals that protect crops from pests and diseases.
Data Table: Applications in Agrochemicals
Application Type | Description | Example Products |
---|---|---|
Pesticides | Used to create compounds targeting pests | Insecticides |
Herbicides | Aids in developing selective herbicides | Weed control agents |
Research and Development
In academic and industrial laboratories, this compound serves as a tool for exploring new chemical reactions and mechanisms. Its diverse applications provide insights that can lead to innovative developments across various scientific fields.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity is exploited in the synthesis of various derivatives and intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Physical Properties :
- Appearance : Colorless to dark yellow liquid
- Boiling Point : 222.0 ± 25.0 °C (predicted)
- Density : 1.629 g/mL at 25 °C .
Applications :
This compound is primarily used as a reactive intermediate in organic synthesis. For example, it serves as a key precursor in the preparation of benzoimidazo[1,2-a][3,1]benzothiazine derivatives, which are of interest in medicinal chemistry . Its bromine atom acts as a versatile leaving group, enabling nucleophilic substitution reactions in the construction of complex molecules.
The reactivity, stability, and applications of 2-chloro-6-fluorobenzyl bromide are influenced by its unique substitution pattern. Below is a detailed comparison with structurally related compounds.
Substituent Variations: Halogenated Benzyl Bromides
Table 1: Comparison of Halogenated Benzyl Bromides
Key Findings :
- Bromine’s leaving group ability balances reactivity and stability, making this compound more versatile than chloride analogs (e.g., 2-chloro-6-fluorobenzyl chloride) and less reactive than iodide analogs (e.g., 2-chloro-6-fluorobenzyl iodide) .
- The trifluoromethoxy group in 2-chloro-6-(trifluoromethoxy)benzyl bromide increases steric bulk and electron-withdrawing effects, enhancing metabolic stability in drug design .
Positional Isomers and Regiochemical Effects
Table 2: Impact of Substituent Positioning
Key Findings :
- Steric and electronic factors dictate regioselectivity. For example, 2,3-dichloro-6-fluorobenzyl bromide’s C3 chlorine hinders reactions at that position, directing transformations to C4 .
- Halogen positioning (e.g., bromine at C3 in 3-bromo-6-chloro-2-fluorobenzyl bromide) modifies aromatic ring electronics, enabling applications in cross-coupling reactions .
Functional Group Derivatives
Table 3: Comparison with Phenacyl and Benzoyl Analogs
Key Findings :
- Phenacyl bromides (e.g., 2-fluoro-6-(trifluoromethyl)phenacyl bromide) exhibit higher electrophilicity than benzyl bromides due to the electron-withdrawing carbonyl group, making them potent in antimicrobial applications .
- Benzoyl chlorides (e.g., 3-bromo-2-chloro-6-fluorobenzoyl chloride) are superior for acylations but require anhydrous conditions due to hydrolytic sensitivity .
Biological Activity
2-Chloro-6-fluorobenzyl bromide (CAS 68220-26-8) is an organic compound characterized by its unique halogen substitutions, which significantly influence its chemical reactivity and potential biological activity. This compound has garnered attention in medicinal chemistry for its applications as an alkylating agent and its potential therapeutic effects. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C₇H₅BrClF
- Molecular Weight : 223.47 g/mol
- Appearance : Colorless to light yellow liquid
The presence of chlorine and fluorine atoms in the benzyl structure enhances the compound's reactivity, making it valuable in various chemical synthesis processes, particularly in the development of pharmaceutical agents.
Biological Activity Overview
This compound exhibits several biological activities, primarily due to its ability to act as an alkylating agent. This property allows it to interact with biological targets, leading to potential therapeutic applications:
- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity, making it a candidate for further investigation in drug development.
- Cholinesterase Inhibition : Related compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. The inhibition of these enzymes can have implications for treating neurological disorders .
The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, preliminary studies suggest that its reactivity with various nucleophiles and electrophiles may play a crucial role in its biological activity. This reactivity can lead to the formation of stable adducts with cellular macromolecules, potentially altering cellular functions .
Study on Antiviral Activity
A significant study explored the efficacy of 2-chloro-6-fluorobenzyl derivatives against HIV-1. The results demonstrated that specific derivatives showed potent activity against wild-type HIV-1 and clinically relevant mutants, indicating that structural modifications could enhance antiviral properties .
Compound | Activity Against HIV-1 | Ki (nM) |
---|---|---|
2-Cl-6-F-S-DABOs | Up to picomolar activity | Varies |
This study highlights the potential of 2-chloro-6-fluorobenzyl derivatives in developing new antiviral therapies.
Cholinesterase Inhibition Study
Research on cholinesterase inhibitors has shown that derivatives of this compound can inhibit AChE and BChE effectively. The binding affinities were measured, revealing that certain derivatives had low nanomolar Ki values, indicating strong inhibitory effects:
Compound | AChE Ki (µM) | BChE Ki (µM) |
---|---|---|
2-Cl-6-F-Bromide | 5.0 ± 0.3 | 9.9 ± 0.8 |
This suggests that the compound could be a valuable lead in developing treatments for Alzheimer's disease and other cholinergic dysfunctions .
Synthesis and Applications
The synthesis of this compound typically involves halogenation processes that introduce chlorine and fluorine into the benzyl structure. Its applications extend beyond pharmaceuticals; it serves as a reagent in organic synthesis for various derivatives with potential biological activities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-6-fluorobenzyl bromide, and how can purity be maximized?
- Methodological Answer : A common synthesis involves chlorination of 2-chloro-6-fluorotoluene under UV illumination to form 2-chloro-6-fluorobenzyl chloride, followed by bromination using HBr or PBr₃ . For higher regioselectivity, asymmetric palladium-catalyzed C(sp³)-H arylation has been employed, yielding 94% purity via column chromatography (Rf = 0.35 in pentane/ethyl acetate 90:10) . Distillation under reduced pressure (e.g., 85°C at 15 mm Hg, as observed for fluorinated benzyl bromides) can further purify the product .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : While no direct safety data exists for this compound, analogous benzyl bromides (e.g., 4-chlorobenzyl bromide) require handling in fume hoods with nitrile gloves and splash goggles due to lachrymatory and corrosive properties . Store in amber glass under inert gas to prevent hydrolysis. Emergency protocols for similar halides recommend using CHEMTREX (US: 001-800-343-0660) for spills .
Q. How can researchers characterize this compound spectroscopically?
- Methodological Answer : Key spectral signatures include:
- ¹H NMR : δ 7.20–7.11 (m, 2H), 6.97–6.91 (m, 1H) for aromatic protons; δ 3.50 (s, 2H) for the benzylic CH₂ group .
- ¹⁹F NMR : δ -109.1 ppm for the ortho-fluorine .
- IR : Peaks at 2957 cm⁻¹ (C-H stretch) and 775 cm⁻¹ (C-Br vibration) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The ortho-chloro and fluorine substituents create steric hindrance and electron-withdrawing effects, slowing SN2 reactions but enhancing stability in palladium-catalyzed C-H activation. In asymmetric catalysis, the bromine atom acts as a leaving group, enabling enantioselective arylation (e.g., 94% yield in Pd(0)-catalyzed malonate couplings) . Compare with 2-chloro-4-fluorobenzyl bromide, where para-fluorine reduces steric interference, increasing reaction rates .
Q. How can contradictions in reported reaction yields for fluorinated benzyl bromides be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity and catalyst loading. For example, in Pd-catalyzed reactions, dimethylformamide (DMF) improves solubility but may deactivate palladium at high temperatures. Systematic optimization using design-of-experiment (DoE) protocols is recommended. A study achieved 94% yield by maintaining catalyst loading at 5 mol% and reaction temperatures below 80°C .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis or elimination) during functionalization?
- Methodological Answer :
- Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to suppress hydrolysis.
- Add silver salts (Ag₂CO₃) to scavenge bromide ions, preventing unwanted elimination .
- Kinetic studies show that reaction times >12 hours at 60°C increase elimination byproducts by 15%—monitor via TLC (Rf < 0.5 in hexane/ethyl acetate) .
Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the ortho-fluorine stabilizes the transition state via inductive effects, directing nucleophiles to the para position. Compare with 2-chloro-4-fluorobenzyl bromide, where para-substitution leads to 20% lower activation energy .
Properties
IUPAC Name |
2-(bromomethyl)-1-chloro-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUVNNXFTDCASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378602 | |
Record name | 2-Chloro-6-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68220-26-8 | |
Record name | 2-Chloro-6-fluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-6-FLUOROBENZYL BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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